molecular formula C9H15N3O4S2 B11163724 N-(2-methoxyethyl)-2-{2-[(methylsulfonyl)amino]-1,3-thiazol-4-yl}acetamide

N-(2-methoxyethyl)-2-{2-[(methylsulfonyl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No.: B11163724
M. Wt: 293.4 g/mol
InChI Key: YWUDDQDTDIJFOP-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-{2-[(methylsulfonyl)amino]-1,3-thiazol-4-yl}acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a thiazole ring, a methoxyethyl group, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-{2-[(methylsulfonyl)amino]-1,3-thiazol-4-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions using suitable alkylating agents.

    Attachment of the Methylsulfonyl Group: The methylsulfonyl group is typically introduced through sulfonation reactions using reagents like methylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-{2-[(methylsulfonyl)amino]-1,3-thiazol-4-yl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various alkylating or acylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or thiols.

Scientific Research Applications

N-(2-methoxyethyl)-2-{2-[(methylsulfonyl)amino]-1,3-thiazol-4-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-{2-[(methylsulfonyl)amino]-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors.

    Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyethyl)-2-{2-[(methylsulfonyl)amino]-1,3-thiazol-4-yl}acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C9H15N3O4S2

Molecular Weight

293.4 g/mol

IUPAC Name

2-[2-(methanesulfonamido)-1,3-thiazol-4-yl]-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C9H15N3O4S2/c1-16-4-3-10-8(13)5-7-6-17-9(11-7)12-18(2,14)15/h6H,3-5H2,1-2H3,(H,10,13)(H,11,12)

InChI Key

YWUDDQDTDIJFOP-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CC1=CSC(=N1)NS(=O)(=O)C

Origin of Product

United States

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